molecular formula C13H18O2 B12578707 4-(4-Ethoxyphenyl)-2-methylbutanal CAS No. 203640-38-4

4-(4-Ethoxyphenyl)-2-methylbutanal

Cat. No.: B12578707
CAS No.: 203640-38-4
M. Wt: 206.28 g/mol
InChI Key: SANFDYKKEKXTTR-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-methylbutanal is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a butanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-methylbutanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 4-ethoxybenzene with 2-methylbutanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-2-methylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(4-Ethoxyphenyl)-2-methylbutanoic acid.

    Reduction: 4-(4-Ethoxyphenyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxyphenyl)-2-methylbutanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-methylbutanal involves its interaction with specific molecular targets and pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy group and phenyl ring may also contribute to its overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-methylbutanal: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-Hydroxyphenyl)-2-methylbutanal: Contains a hydroxy group instead of an ethoxy group.

    4-(4-Chlorophenyl)-2-methylbutanal: Contains a chloro group instead of an ethoxy group.

Uniqueness

4-(4-Ethoxyphenyl)-2-methylbutanal is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

203640-38-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-2-methylbutanal

InChI

InChI=1S/C13H18O2/c1-3-15-13-8-6-12(7-9-13)5-4-11(2)10-14/h6-11H,3-5H2,1-2H3

InChI Key

SANFDYKKEKXTTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CCC(C)C=O

Origin of Product

United States

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